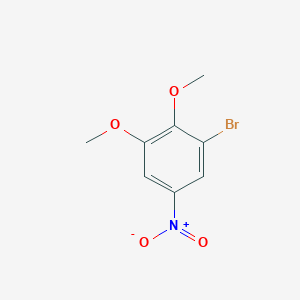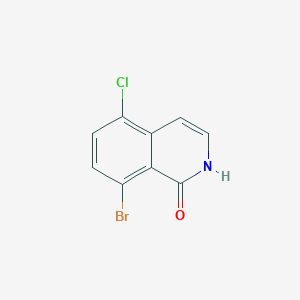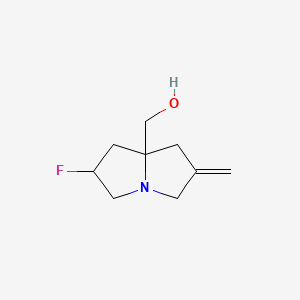
(2-Fluoro-6-methylenetetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Fluoro-6-methylenetetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol is a synthetic organic compound with potential applications in various fields of scientific research. Its unique structure, which includes a fluorine atom and a methylene group, makes it an interesting subject for chemical studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-6-methylenetetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol typically involves multiple steps, starting from readily available precursors. The key steps may include:
Formation of the pyrrolizine ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the fluorine atom: This step often requires the use of fluorinating agents under controlled conditions.
Addition of the methylene group: This can be done using methylenation reagents.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and equipment.
化学反应分析
Types of Reactions
(2-Fluoro-6-methylenetetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
科学研究应用
Chemistry
In chemistry, (2-Fluoro-6-methylenetetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
The compound may have potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its fluorine atom can serve as a probe in various biochemical assays.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. Fluorinated compounds are often explored for their enhanced biological activity and metabolic stability.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism by which (2-Fluoro-6-methylenetetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance binding affinity and selectivity, while the methylene group can influence the compound’s reactivity and stability.
相似化合物的比较
Similar Compounds
(2-Fluoro-6-methylenetetrahydro-1H-pyrrolizin-7a(5H)-yl)ethanol: Similar structure with an ethanol group instead of methanol.
(2-Fluoro-6-methylenetetrahydro-1H-pyrrolizin-7a(5H)-yl)acetone: Contains an acetone group instead of methanol.
(2-Fluoro-6-methylenetetrahydro-1H-pyrrolizin-7a(5H)-yl)amine: Features an amine group instead of methanol.
Uniqueness
The uniqueness of (2-Fluoro-6-methylenetetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of both a fluorine atom and a methylene group can influence its reactivity, stability, and interactions with other molecules.
属性
分子式 |
C9H14FNO |
|---|---|
分子量 |
171.21 g/mol |
IUPAC 名称 |
(2-fluoro-6-methylidene-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl)methanol |
InChI |
InChI=1S/C9H14FNO/c1-7-2-9(6-12)3-8(10)5-11(9)4-7/h8,12H,1-6H2 |
InChI 键 |
ZCIMMTFIXZGRTK-UHFFFAOYSA-N |
规范 SMILES |
C=C1CC2(CC(CN2C1)F)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


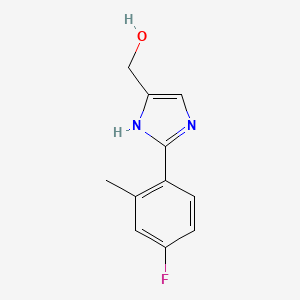
![6,8-Dichloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13678225.png)
![tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B13678230.png)
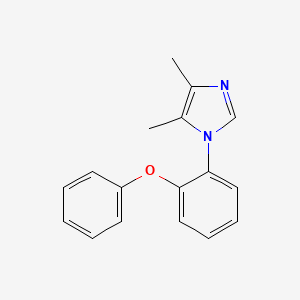
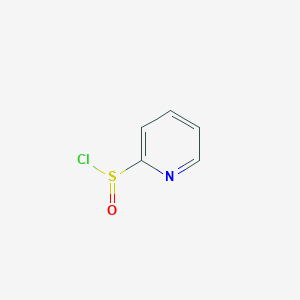
![Methyl 7-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate](/img/structure/B13678244.png)

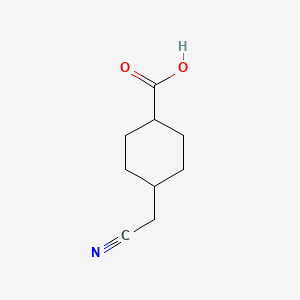
![5-Methylimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13678258.png)

